molecular formula C17H18N4O2S B4773394 N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide

Cat. No.: B4773394
M. Wt: 342.4 g/mol
InChI Key: HDEASJUQONYRPT-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, imparts it with significant chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide can be achieved through a multi-component reaction. One common method involves the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is typically carried out in ethanol solvent at room temperature, resulting in high yields of the desired product . The advantages of this method include mild reaction conditions, eco-friendliness, and the reusability of the catalyst.

Chemical Reactions Analysis

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and triethylamine . For example, the reaction of hydrazonoyl halides with potassium thiocyanate can lead to the formation of 1,3,4-thiadiazole derivatives. These reactions are typically carried out in ethanol solvent under mild conditions, resulting in high yields of the desired products.

Scientific Research Applications

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections. In industry, it is used as a catalyst in various chemical reactions due to its stability and tunable properties .

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide involves its interaction with DNA and other molecular targets. The thiadiazole ring in the compound is a bioisostere of pyrimidine, which is a component of nucleic acids. This allows the compound to interfere with DNA replication and inhibit the growth of bacterial and cancer cells . Additionally, the compound can interact with various enzymes and proteins, leading to its diverse biological activities.

Comparison with Similar Compounds

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide is unique due to its specific structure and the presence of both thiadiazole and pyrimidine rings. Similar compounds include other thiadiazolo[3,2-a]pyrimidines and their derivatives, such as 1,3,4-thiadiazole and its isomers (1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole)

Properties

IUPAC Name

N-(2-butan-2-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-11(3)15-20-21-16(23)13(9-18-17(21)24-15)19-14(22)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEASJUQONYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide
Reactant of Route 3
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide
Reactant of Route 4
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide

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